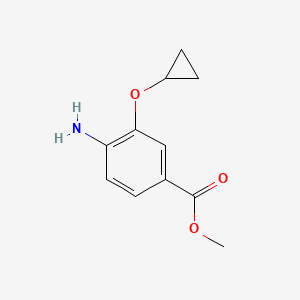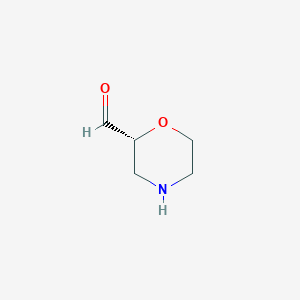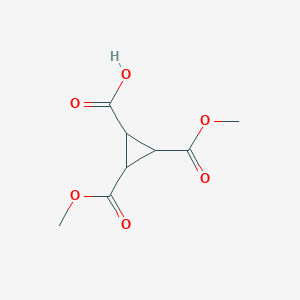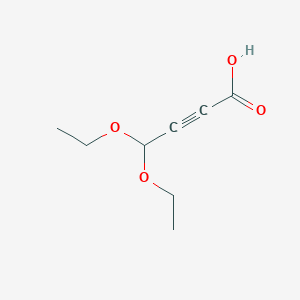
4,4-Diethoxybut-2-ynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Diethoxybut-2-ynoic acid is an organic compound with the molecular formula C8H12O4. It is a derivative of butynoic acid, characterized by the presence of two ethoxy groups attached to the fourth carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4,4-Diethoxybut-2-ynoic acid can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with ethyl orthoformate in the presence of a base, followed by the addition of propargyl bromide. The reaction conditions typically include a temperature range of 50-70°C and a reaction time of 12-24 hours.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and efficiency. The final product is purified through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Diethoxybut-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions, typically at room temperature.
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols or alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
4,4-Diethoxybut-2-ynoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,4-Diethoxybut-2-ynoic acid involves its interaction with various molecular targets. The ethoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The alkyne group can undergo cyclization reactions, forming new ring structures that are of interest in drug discovery and development.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4-Diethoxybut-2-ynoic acid methyl ester: A similar compound with a methyl ester group instead of a carboxylic acid group.
4-Hydroxybut-2-ynoic acid: A compound with a hydroxyl group instead of ethoxy groups.
Uniqueness
This compound is unique due to the presence of two ethoxy groups, which provide distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C8H12O4 |
|---|---|
Poids moléculaire |
172.18 g/mol |
Nom IUPAC |
4,4-diethoxybut-2-ynoic acid |
InChI |
InChI=1S/C8H12O4/c1-3-11-8(12-4-2)6-5-7(9)10/h8H,3-4H2,1-2H3,(H,9,10) |
Clé InChI |
CKRYUEGQFBCEFH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C#CC(=O)O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


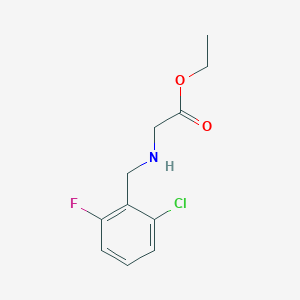
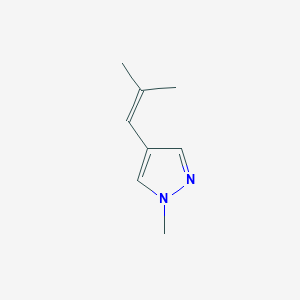
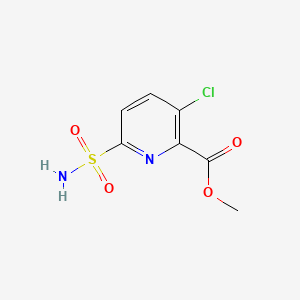
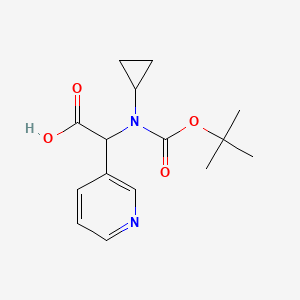
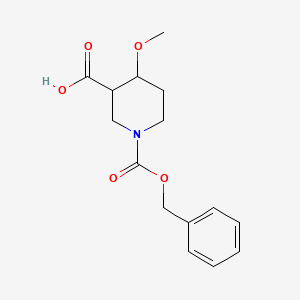
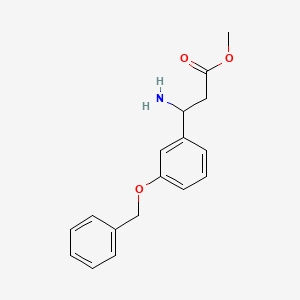
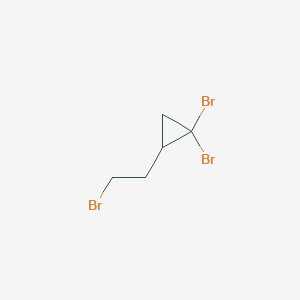

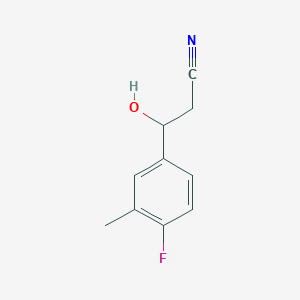
![tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-2-chloro-1H-indole-1-carboxylate](/img/structure/B13512113.png)
